molecular formula C9H16O3 B3355082 Methyl 2-(1-hydroxycyclohexyl)acetate CAS No. 61704-66-3

Methyl 2-(1-hydroxycyclohexyl)acetate

Cat. No.: B3355082
CAS No.: 61704-66-3
M. Wt: 172.22 g/mol
InChI Key: WVBDSJQIELPXTE-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol It is a methyl ester derivative of cyclohexaneacetic acid, featuring a hydroxyl group attached to the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-hydroxycyclohexyl)acetate typically involves the esterification of 1-hydroxycyclohexylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

1-Hydroxycyclohexylacetic acid+MethanolAcid CatalystMethyl 2-(1-hydroxycyclohexyl)acetate+Water\text{1-Hydroxycyclohexylacetic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 1-Hydroxycyclohexylacetic acid+MethanolAcid Catalyst​Methyl 2-(1-hydroxycyclohexyl)acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-hydroxycyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexaneacetic acid.

    Reduction: 1-Hydroxycyclohexylmethanol.

    Substitution: Various substituted cyclohexyl derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-(1-hydroxycyclohexyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of metabolic pathways involving ester hydrolysis and oxidation.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxycyclohexyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Methyl 2-(1-hydroxycyclohexyl)acetate can be compared with other similar compounds, such as:

    Methyl cyclohexylacetate: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.

    Cyclohexaneacetic acid: The parent acid of the ester, with different solubility and reactivity properties.

    1-Hydroxycyclohexylacetic acid: The precursor to the ester, with similar but distinct chemical behavior.

The presence of the hydroxyl group in this compound makes it unique, as it can participate in additional hydrogen bonding and chemical reactions compared to its analogs.

Properties

IUPAC Name

methyl 2-(1-hydroxycyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-8(10)7-9(11)5-3-2-4-6-9/h11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBDSJQIELPXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977288
Record name Methyl (1-hydroxycyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61704-66-3
Record name NSC27891
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl (1-hydroxycyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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